disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
CAS No.: 136098-08-3
Cat. No.: VC21198473
Molecular Formula: C12H17NNa2O13S
Molecular Weight: 461.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136098-08-3 |
|---|---|
| Molecular Formula | C12H17NNa2O13S |
| Molecular Weight | 461.31 g/mol |
| IUPAC Name | disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
| Standard InChI | InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 |
| Standard InChI Key | UGJJJEXZLWCXLZ-HGOXMNNESA-L |
| Isomeric SMILES | C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] |
| SMILES | C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] |
Introduction
Structural Analysis and Molecular Composition
Fundamental Structural Elements
The compound consists of two primary structural components: a 3,4-dihydro-2H-pyran-6-carboxylate moiety and a modified oxane (tetrahydropyran) ring system. These components are connected through an oxygen bridge, forming a glycosidic-like linkage. The molecular structure contains multiple stereogenic centers, indicated by the specific stereochemical descriptors (2R,3R,4S) and (2R,3S,4R,5R) in the IUPAC name. This stereochemical complexity is crucial for the compound's three-dimensional configuration and potential biological activity.
Key Functional Groups
The molecule contains several important functional groups that define its chemical behavior:
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Hydroxyl groups (-OH): Multiple hydroxyl groups are present on both the pyran and oxane rings, contributing to the compound's hydrophilicity and potential for hydrogen bonding.
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Sulfonatoamino group (-NHSO₃⁻): This negatively charged functional group represents a modified amino group with a sulfonate attachment.
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Carboxylate group (-COO⁻): Present at the 6-position of the pyran ring, this negatively charged group forms a salt with two sodium counterions.
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Hydroxymethyl group (-CH₂OH): Attached to the oxane ring, this group adds another hydrophilic site to the molecule.
Stereochemical Configuration
The compound exhibits complex stereochemistry with multiple chiral centers. The stereochemical descriptors in the name (2R,3R,4S) for the pyran moiety and (2R,3S,4R,5R) for the oxane component indicate a specific three-dimensional arrangement. This precise stereochemical configuration likely plays a critical role in any potential biological activity or molecular recognition properties.
Chemical and Physical Properties
Physical State and Appearance
Based on structural analysis, this compound is likely a white to off-white solid at room temperature, consistent with similar complex carbohydrate derivatives. The presence of two sodium counterions indicates its salt form, which typically increases water solubility compared to the free acid form.
Solubility Characteristics
| Solvent Type | Predicted Solubility | Rationale |
|---|---|---|
| Water | High | Multiple hydroxyl groups, charged sulfonatoamino and carboxylate groups |
| Methanol | Moderate to High | Polar protic solvent compatible with hydroxyl groups |
| Ethanol | Moderate | Less polar than methanol but still compatible with hydroxyl groups |
| Acetone | Low to Moderate | Limited hydrogen bond acceptor capacity |
| Chloroform | Very Low | Nonpolar solvent incompatible with highly polar structure |
| Hexane | Negligible | Highly nonpolar solvent incompatible with polar groups |
Stability Considerations
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pH sensitivity: The carboxylate and sulfonatoamino groups are likely sensitive to pH changes, with potential for protonation in acidic conditions.
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Hydrolytic susceptibility: The glycosidic-like linkage may be susceptible to hydrolysis under strongly acidic conditions.
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Oxidative stability: The hydroxyl groups may undergo oxidation under certain conditions, particularly at elevated temperatures or in the presence of oxidizing agents.
Synthetic Pathways and Preparation Approaches
Key Synthetic Challenges
The synthesis of this compound presents several significant challenges:
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Stereoselective control: Establishing the correct stereochemistry at multiple chiral centers requires carefully controlled reactions and potentially chiral auxiliaries or catalysts.
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Chemoselective functionalization: Selective modification of specific hydroxyl groups in the presence of others would require strategic protection-deprotection sequences.
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Sulfonatoamino installation: Introduction of the sulfonatoamino group would likely require specialized reagents and conditions.
Purification Considerations
Purification of this compound would likely require a combination of techniques such as:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Ion-exchange chromatography to ensure proper counterion distribution
Chemical Reactivity Patterns
Hydroxyl Group Reactivity
The multiple hydroxyl groups in this compound can participate in various chemical transformations:
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Esterification: Reaction with carboxylic acids or acid chlorides to form esters
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Etherification: Formation of ethers under appropriate conditions
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Oxidation: Potential conversion to ketones or aldehydes depending on the position
Carboxylate Functionality
The carboxylate group represents an important site for potential derivatization:
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Esterification: Formation of esters through reaction with alcohols
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Amidation: Reaction with amines to form amides
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Reduction: Potential reduction to aldehyde or alcohol derivatives
Sulfonatoamino Group
The sulfonatoamino group (-NHSO₃⁻) can participate in various reactions:
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Nucleophilic substitution: The nitrogen atom may act as a nucleophile under certain conditions
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Salt formation: Exchange of sodium counterions with other cations
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Hydrolysis: Potential cleavage of the N-S bond under harsh conditions
Analytical Characterization Methods
Spectroscopic Techniques
Several spectroscopic methods would be valuable for characterizing this compound:
| Technique | Information Provided | Key Features |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, stereochemistry | Complex splitting patterns, characteristic chemical shifts for anomeric protons |
| FT-IR Spectroscopy | Functional group identification | Strong O-H, C-O stretching bands, carboxylate vibrations |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Characteristic fragmentations at glycosidic linkage |
| UV-Vis Spectroscopy | Limited absorption unless chromophores added | Potential weak absorption from carboxylate group |
Chromatographic Analysis
Chromatographic techniques suitable for analysis include:
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HPLC with appropriate columns (e.g., amino, C18 with ion-pairing reagents)
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Ion chromatography for analysis of the charged functionalities
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Size exclusion chromatography if oligomeric forms are present
X-ray Crystallography
X-ray crystallography would provide definitive structural information, including:
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Absolute stereochemistry confirmation
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Bond lengths and angles
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Three-dimensional packing arrangement
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Intramolecular and intermolecular hydrogen bonding patterns
Research Gaps and Future Directions
Current Knowledge Limitations
Several areas require further investigation:
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Comprehensive synthetic routes with optimized yields
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Detailed stability studies under various conditions
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Structure-activity relationships for any biological properties
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Quantitative solubility data in various solvent systems
Recommended Research Approaches
To advance understanding of this compound, the following research approaches are recommended:
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Computational studies to predict physical properties and potential interactions
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Development of efficient synthetic routes with controlled stereochemistry
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Comprehensive characterization using multiple analytical techniques
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Biological screening to identify potential therapeutic applications
Interdisciplinary Research Opportunities
This compound presents opportunities for collaboration across multiple disciplines:
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Medicinal chemistry and pharmacology for bioactivity studies
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Materials science for exploration of novel applications
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Analytical chemistry for method development
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Computational chemistry for property prediction and interaction modeling
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